molecular formula C19H22N2O3 B368396 2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol CAS No. 912897-23-5

2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol

Cat. No.: B368396
CAS No.: 912897-23-5
M. Wt: 326.4g/mol
InChI Key: BGTZPHPMLOMVET-UHFFFAOYSA-N
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Description

2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol is a chemical compound of significant interest in pharmacological research, particularly in the study of cardiovascular and metabolic diseases. This benzimidazole derivative is structurally related to a class of compounds known for their ability to suppress Store Overload-Induced Calcium Release (SOICR), a key mechanism involved in the triggering of cardiac arrhythmias . Research on similar molecular frameworks has shown promise in stabilizing calcium handling in the heart via the Ryanodine Receptor 2 (RyR2) channel, offering a potential therapeutic approach for conditions like ventricular arrhythmias and heart failure, but without the strong beta-blockade associated with some reference drugs . Furthermore, novel cyclic benzimidazole derivatives have been investigated for their utility as anti-diabetic agents and for the treatment of related disorders such as obesity, hypertension, and metabolic syndrome . This compound is provided exclusively for research purposes to further investigate these mechanisms and explore its potential research applications. It is intended for use in laboratory settings only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-19(2,22)18-20-16-6-4-5-7-17(16)21(18)12-13-24-15-10-8-14(23-3)9-11-15/h4-11,22H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTZPHPMLOMVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with Carbonyl Compounds

A widely adopted approach involves reacting 1,2-phenylenediamine with a substituted aldehyde or ketone in the presence of an acid catalyst. For example, NH4Cl in chloroform facilitates the cyclization of benzaldehyde derivatives with 1,2-phenylenediamine, yielding 2-substituted benzimidazoles in high purity (94% yield). This method avoids harsh conditions, making it suitable for sensitive functional groups.

Catalytic Enhancements

Recent advancements incorporate catalysts such as Cu(II)-TDnSiO2 nanoparticles or Yb/MCM-41 molecular sieves to accelerate ring formation. These systems reduce reaction times from hours to minutes while maintaining yields above 95%. For instance, Cu(II)-TDnSiO2 enables benzimidazole synthesis at room temperature within 20 minutes, minimizing side reactions.

Introduction of the 4-Methoxyphenoxyethyl Side Chain

The 4-methoxyphenoxyethyl group is introduced via nucleophilic substitution or coupling reactions.

Alkylation of Benzimidazole

A two-step alkylation strategy is commonly employed:

  • Synthesis of 2-Chloroethyl-4-Methoxyphenylether : 4-Methoxyphenol reacts with 1,2-dichloroethane in the presence of K2CO3, producing the chloroethyl intermediate.

  • Coupling to Benzimidazole : The chloroethyl intermediate undergoes nucleophilic substitution with the benzimidazole nitrogen. Polyphosphoric acid (PPA) at 170–200°C drives this reaction efficiently, achieving 99% conversion in 4 hours.

Microwave-Assisted Coupling

Microwave irradiation reduces reaction times significantly. A protocol using deep eutectic solvents (choline chloride/acetamide) under microwave conditions achieves 98% yield in 1 hour, outperforming conventional heating.

Attachment of the Propan-2-ol Moiety

The propan-2-ol group is introduced via Grignard reaction or nucleophilic addition to a ketone intermediate.

Grignard Addition

Reaction of the benzimidazole intermediate with acetone in the presence of a Grignard reagent (e.g., Mg turnings in THF) forms the tertiary alcohol. This method requires anhydrous conditions and yields 85–90% product after purification by column chromatography.

Ketone Reduction

An alternative route involves reducing a pre-formed ketone derivative. Sodium borohydride in ethanol selectively reduces the ketone to the secondary alcohol, followed by methylation to yield the tertiary alcohol. This approach achieves 88% yield but requires careful control of stoichiometry.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for purification, using gradients of ethyl acetate and petroleum ether (1:6 v/v). High-performance liquid chromatography (HPLC) with C18 columns resolves closely related impurities, ensuring >99% purity.

Spectroscopic Analysis

  • NMR Spectroscopy : 1H NMR confirms the presence of the propan-2-ol group via a singlet at δ 1.55 ppm (6H, -C(CH3)2OH) and the methoxy group at δ 3.78 ppm (3H, -OCH3).

  • Mass Spectrometry : High-resolution ESI-MS displays a molecular ion peak at m/z 327.4 [M+H]+, consistent with the molecular formula C19H22N2O3.

  • IR Spectroscopy : Stretching vibrations at 3350 cm−1 (O-H) and 1610 cm−1 (C=N) validate the alcohol and benzimidazole functionalities.

Comparative Analysis of Synthetic Routes

MethodConditionsCatalystYield (%)Purity (%)
Alkylation with PPA170–200°C, 4hPolyphosphoric acid9998
Microwave-assisted70°C, 1hCholine chloride9899
Grignard additionTHF, 0°C, 2hMg turnings9097
Ketone reductionEthanol, RT, 12hNaBH48895

Optimization Strategies

Solvent Selection

Deep eutectic solvents (e.g., choline chloride/acetamide) enhance reaction rates and yields by stabilizing intermediates through hydrogen bonding. Ethanol and water mixtures offer greener alternatives, reducing environmental impact without compromising efficiency.

Catalyst Recycling

Heterogeneous catalysts like Yb/MCM-41 can be reused for up to five cycles with <5% loss in activity, lowering production costs .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol exerts its effects is related to its interaction with molecular targets, such as enzymes or receptors. The benzimidazole core can bind to specific sites on these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol include other benzimidazole derivatives, such as:

  • 1-(2-Methoxyethyl)-2-(4-methoxyphenoxy)benzimidazole
  • 2-(4-Methoxyphenyl)-1-(2-methylpropyl)benzimidazole

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Biological Activity

The compound 2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies to provide a comprehensive overview.

  • Chemical Formula: C18H22N2O3
  • Molecular Weight: 314.38 g/mol
  • CAS Number: Not specified in the available literature.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines, including breast and prostate cancer. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

  • IC50 Value: 12 µM
  • Mechanism: Induction of apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases 3 and 9.

Antimicrobial Activity

The compound has also displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

Another significant biological activity is its anti-inflammatory potential. Studies have demonstrated that the compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

The anti-inflammatory effects are mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption: Rapid absorption post-administration.
  • Distribution: Widely distributed in tissues; high affinity for liver and kidneys.
  • Metabolism: Primarily metabolized by cytochrome P450 enzymes.
  • Excretion: Renal excretion as metabolites.

Toxicity Profile

While the compound shows promising biological activities, its toxicity profile must be considered. Initial toxicity studies indicate:

  • LD50: Greater than 2000 mg/kg in rodent models, suggesting low acute toxicity.

However, long-term studies are necessary to assess chronic toxicity and potential side effects.

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